molecular formula C26H26N6O B11013265 (2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone

(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone

Cat. No.: B11013265
M. Wt: 438.5 g/mol
InChI Key: CGZTZQCCPDSWEE-RUZDIDTESA-N
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Description

The compound (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE is a complex organic molecule that features a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide.

    Coupling of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and the tetraazole intermediate.

Industrial Production Methods

Industrial production of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Benzhydryl alcohol, benzhydryl ketone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: The compound can be used to study the mechanisms of various organic reactions.

Biology and Medicine

    Pharmacological Research: The compound can be investigated for its potential pharmacological properties, including its effects on various biological targets.

    Drug Development: The compound can serve as a lead compound for the development of new drugs.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE: Unique due to the presence of both a piperazine ring and a tetraazole ring.

    (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TRIAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a triazole ring instead of a tetraazole ring.

    (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-IMIDAZOL-1-YL)ETHAN-1-ONE: Similar structure but with an imidazole ring instead of a tetraazole ring.

Uniqueness

The uniqueness of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE lies in its combination of a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring, which imparts specific chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

IUPAC Name

(2R)-1-(4-benzhydrylpiperazin-1-yl)-2-phenyl-2-(tetrazol-1-yl)ethanone

InChI

InChI=1S/C26H26N6O/c33-26(25(32-20-27-28-29-32)23-14-8-3-9-15-23)31-18-16-30(17-19-31)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25H,16-19H2/t25-/m1/s1

InChI Key

CGZTZQCCPDSWEE-RUZDIDTESA-N

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H](C4=CC=CC=C4)N5C=NN=N5

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)N5C=NN=N5

Origin of Product

United States

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